2-fluoro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide
Description
This compound features a benzamide core substituted with a fluorine atom at the 2-position and a pyrimidin-4-ylmethyl group bearing a piperidin-1-yl moiety at the 2-position of the pyrimidine ring.
Properties
IUPAC Name |
2-fluoro-N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O/c18-15-7-3-2-6-14(15)16(23)20-12-13-8-9-19-17(21-13)22-10-4-1-5-11-22/h2-3,6-9H,1,4-5,10-12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERTYCLZEVBTCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)CNC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine-Pyrimidine Intermediate: The piperidine ring is introduced to the pyrimidine core through nucleophilic substitution reactions.
Amide Bond Formation: The final step involves coupling the fluorinated intermediate with benzoyl chloride under basic conditions to form the desired benzamide compound
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Substitution Reactions
The fluorine atom at the 2-position of the benzamide ring is susceptible to nucleophilic substitution under specific conditions.
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Fluorine displacement | Nu (e.g., NH₂⁻), heat or base | Replacement of F with nucleophile (e.g., NH₂ group) | |
| Amide hydrolysis | Acidic (HCl) or basic (NaOH) | Conversion to carboxylic acid and amine (via cleavage of amide bond) |
Mechanism :
-
Fluorine substitution likely proceeds via a nucleophilic aromatic substitution (SNAr) pathway, facilitated by activating groups (e.g., electron-withdrawing groups like the amide).
-
Amide hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water or hydroxide, leading to cleavage.
Metal-Catalyzed Coupling Reactions
The pyrimidine ring and benzamide core enable cross-coupling reactions for functionalization.
Example :
In analogous pyrido[2,3-d]pyrimidine systems, Suzuki coupling with aryl boronic acids introduces functional groups (e.g., benzyl, methoxybenzyl) at the pyrimidine core, enhancing lipophilicity and bioavailability .
Amide Bond Formation and Modification
The benzamide group is central to the compound’s reactivity and can undergo further functionalization.
Example :
In related piperidine-pyrimidine derivatives, N-methylation of amides improves cell permeability and oral bioavailability, as observed in PKB inhibitor development .
Reductive Amination
The piperidine ring can participate in reductive amination to form secondary amines.
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Reductive amination | Aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) + NaBH₃CN | Formation of substituted piperidine derivatives |
Mechanism :
The piperidine amine reacts with aldehydes to form imine intermediates, which are reduced to secondary amines under catalytic hydrogenation or NaBH₃CN conditions .
Halogenation and Functionalization
The pyrimidine ring can undergo halogenation to introduce reactive sites.
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Bromination | NBS (N-bromosuccinimide) in DMF | Introduction of bromine at specific positions (e.g., pyrimidine C5) |
Example :
In pyrido[2,3-d]pyrimidine derivatives, bromination at the C5 position enables further functionalization via cross-coupling or substitution .
Scientific Research Applications
-
Anticancer Potential :
- Recent studies have indicated that compounds with similar structural characteristics exhibit significant anticancer properties. For instance, derivatives of benzamide have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells . The fluorine atom in the structure may enhance lipophilicity, potentially improving cell membrane permeability.
-
Antimicrobial Activity :
- The presence of the piperidine and pyrimidine rings has been associated with antimicrobial properties. Compounds that share these features have been evaluated for their efficacy against bacterial strains and fungi, suggesting that 2-fluoro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide may also possess similar activities.
-
Antiplasmodial Activity :
- Preliminary research indicates that related benzamide derivatives have demonstrated antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) studies suggest that modifications in the piperidine or pyrimidine moieties can significantly influence potency and selectivity against malaria parasites .
Structure-Activity Relationships
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties:
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increases lipophilicity and potentially improves receptor binding affinity |
| Variations in Piperidine Substituents | Alters biological activity; certain substitutions enhance anticancer effects |
| Changes in Pyrimidine Ring | Modifications can lead to improved selectivity against specific targets |
Case Studies
-
Antitumor Activity Evaluation :
- A study evaluated a series of benzamide derivatives, including those structurally similar to this compound, demonstrating significant cytotoxicity against various cancer cell lines. The findings suggested that the introduction of specific functional groups could lead to enhanced anticancer efficacy .
-
Antimicrobial Testing :
- In vitro studies conducted on related compounds revealed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli. These findings underscore the potential for developing new antimicrobial agents based on the piperidine-pyrimidine framework.
- Antimalarial Research :
Mechanism of Action
The mechanism of action of 2-fluoro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations on the Benzamide Nitrogen
The target compound’s benzamide nitrogen is linked to a pyrimidin-4-ylmethyl group. In contrast, analogs from feature nitrogen substituents such as pyridin-2-yl, pyridin-3-yl, or imidazol-2-ylmethyl groups. For example:
- CCG258205 : Pyridin-2-yl ethyl substituent (yield: 24%, HPLC purity >95%)
- CCG258207 : Pyridin-3-yl ethyl substituent (yield: 82%, HPLC purity >95%)
- CCG258209 : Imidazol-2-ylmethyl substituent (yield: 78%, HPLC purity >95%)
The higher yield of CCG258207 (82%) compared to CCG258205 (24%) suggests that pyridin-3-yl ethyl groups may offer better synthetic accessibility or stability under reaction conditions .
Pyrimidine Ring Modifications
The target compound’s pyrimidine ring is substituted with a piperidin-1-yl group. In , a related compound replaces the piperidine with a morpholine ring (N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide hydrochloride).
Fluorine Substitution Patterns
The target compound contains a single fluorine atom on the benzamide. describes difluoro-N-(pyridyl)benzamide derivatives (e.g., 2-fluoro-N-(2-fluorobenzoyl)-N-(2-pyridyl)benzamide), where dual fluorine atoms may enhance binding affinity via electrostatic interactions or alter conformational preferences .
Complex Heterocyclic Systems
and 5 highlight compounds with fused heterocycles, such as chromen-2-yl or triazolo[4,3-a]pyridin-2-yl groups. For example:
- Example 53 () : Incorporates a 5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl moiety. This bulky substituent likely impacts target selectivity due to steric effects.
- EP 3 532 474 B1 () : Features a triazolo-pyridine ring, which introduces additional hydrogen-bonding sites.
These structural complexities often correlate with improved target specificity but may reduce synthetic scalability .
Key Observations
Synthetic Efficiency : Piperidine-containing analogs (e.g., target compound) may require optimization, as yields for similar structures vary widely (24–90%) .
Solubility and Polarity : Morpholine-substituted derivatives () could offer improved solubility over piperidine-based compounds .
Biological Implications: Fluorine placement (mono- vs. di-substitution) and heterocyclic bulk (chromen-2-yl vs. triazolo) may dictate target engagement and selectivity .
Biological Activity
2-fluoro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₈H₁₈FN₃O
- Molecular Weight : 313.35 g/mol
- IUPAC Name : this compound
This structure features a fluorine atom, a piperidine ring, and a pyrimidine moiety, which are critical for its biological activity.
Research indicates that compounds similar to this compound often target specific enzymes or receptors involved in disease pathways. For instance, studies have shown that pyrimidine derivatives can inhibit various kinases and enzymes associated with cancer progression and other diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine-based compounds. For example, derivatives have been shown to exhibit significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 9.46 | Induction of apoptosis |
| 2-fluoro-N-(4-methoxyanilino)pyrimidin-2-ylpiperidin | MDA-MB-231 (breast cancer) | 11.73 | Inhibition of cell proliferation |
These findings suggest that the compound may induce apoptosis through caspase activation pathways, as indicated by increased caspase levels in treated samples .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer metabolism:
- CDK4/6 Inhibition : Similar compounds have been identified as potent inhibitors of cyclin-dependent kinases (CDK), which play a crucial role in cell cycle regulation.
- Metabolic Stability : The incorporation of polar functionalities has been shown to enhance metabolic stability while maintaining enzyme inhibition efficacy .
Case Studies
A notable case study involved the evaluation of a series of pyrimidine derivatives, including the target compound, in various preclinical models:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
